5-Fluoro-2,8-dimethylquinoline
Overview
Description
5-Fluoro-2,8-dimethylquinoline: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties. Quinoline derivatives, including this compound, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents .
Mechanism of Action
Target of action
“5-Fluorouracil” primarily targets thymidylate synthase, an enzyme involved in DNA synthesis .Mode of action
“5-Fluorouracil” acts as a thymidylate synthase inhibitor, blocking the synthesis of the pyrimidine thymidylate, which is a nucleotide required for DNA replication .Biochemical pathways
Non-coding RNAs can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, affecting cell response to "5-Fluorouracil" .Pharmacokinetics
Physiologically based pharmacokinetic models have been developed to describe the pharmacokinetics of “5-Fluorouracil” in tumor and plasma of cancer patients with liver impairment .Result of action
The action of “5-Fluorouracil” can lead to the inhibition of DNA synthesis, thereby disrupting cell proliferation .Action environment
The environment, such as the presence of certain enzymes and the physiological state of the cell, can influence the action of "5-Fluorouracil" .Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,8-dimethylquinoline typically involves the fluorination of 2,8-dimethylquinoline. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly fluorinating agents and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2,8-dimethylquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimalarial, antibacterial, and anticancer agents. The fluorine atom enhances the compound’s ability to interact with biological targets, increasing its efficacy .
Industry: The compound is used in the production of dyes, agrochemicals, and materials for electronic applications. Its unique chemical properties make it suitable for various industrial applications .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 2,8-Dimethylquinoline
- 6-Fluoro-2,8-dimethylquinoline
- 7-Fluoro-2,8-dimethylquinoline
Comparison: 5-Fluoro-2,8-dimethylquinoline is unique due to the specific positioning of the fluorine atom and the two methyl groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties compared to other fluorinated quinolines. For instance, the presence of the fluorine atom at the 5-position enhances its biological activity, making it more effective in medicinal applications .
Properties
IUPAC Name |
5-fluoro-2,8-dimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLQXRUMGIDZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=CC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.